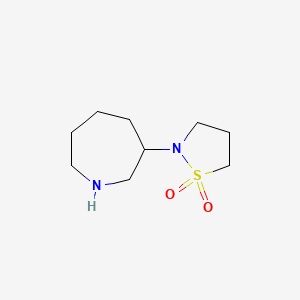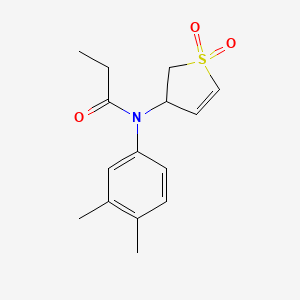
5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid
Vue d'ensemble
Description
5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is a chemical compound with the molecular formula C9H7FO3 . It has a molecular weight of 182.15 .
Synthesis Analysis
The synthesis of benzofuran derivatives, including this compound, has been a subject of interest in the field of organic chemistry . Various methods have been developed, including a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C9H7FO3/c10-5-1-2-8-6 (3-5)7 (4-13-8)9 (11)12/h1-3,7H,4H2, (H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties like melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Synthesis and Structural Studies
5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid is involved in various synthesis and structural studies. For example, the synthesis of mono- and difluoronaphthoic acids involves structural units similar to this compound, highlighting its relevance in the creation of biologically active compounds (Tagat et al., 2002). Additionally, the study of supramolecular architectures in cocrystals of 5-fluorouracil (structurally related to this compound) provides insights into pharmaceutical engineering and solid-state chemistry (Mohana et al., 2017).
Chemical Properties and Interactions
Research on 1-benzofuran-2,3-dicarboxylic acid and its derivatives, which are structurally similar to this compound, reveals important information about hydrogen bonding and pi-pi interactions. This knowledge is crucial for understanding the molecular behavior and potential applications of such compounds in various fields, including materials science and pharmaceuticals (Titi & Goldberg, 2009).
Molecular Docking and Biological Activity
Studies involving molecular docking and analysis of biological activities of benzofuran-carboxylic acids derivatives, which are related to this compound, demonstrate their potential inhibitory effects against cancer and microbial diseases. This highlights the significance of such compounds in medicinal chemistry and drug design (Sagaama et al., 2020).
Synthesis of Analogous Compounds
The synthesis of various analogs and derivatives of this compound, such as 2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic acid, provides insights into the versatility and potential applications of these compounds in pharmaceuticals and organic chemistry (Choi et al., 2009).
Safety and Hazards
The safety information available indicates that 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid may cause harm if swallowed, inhaled, or comes into contact with skin or eyes . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
The future directions for 5-Fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid and other benzofuran derivatives are promising. They have attracted the attention of chemical and pharmaceutical researchers worldwide due to their potential as natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Propriétés
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-5-1-2-8-6(3-5)7(4-13-8)9(11)12/h1-3,7H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVNVSVZHFURDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(2-phenylethoxy)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2623532.png)
![3-Chloro-2-[4-(1,2,3-thiadiazol-4-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2623534.png)
![Ethyl {[2-(2,5-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2623535.png)

![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-methylpyrrolidin-2-one](/img/structure/B2623539.png)
![1-((3-bromobenzyl)thio)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2623540.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)butyramide](/img/structure/B2623542.png)
amine hydrochloride](/img/structure/B2623543.png)
![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2623544.png)

![2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2623548.png)
